molecular formula C14H30O2 B1214443 1,1-Dimethoxy-2-methylundecane CAS No. 68141-17-3

1,1-Dimethoxy-2-methylundecane

Cat. No. B1214443
CAS RN: 68141-17-3
M. Wt: 230.39 g/mol
InChI Key: NJXYRZMLVYMJHM-UHFFFAOYSA-N
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Description

“1,1-Dimethoxy-2-methylundecane” is a chemical compound that belongs to the class of alkylating agents. It is commonly used in scientific research for its ability to modify DNA and RNA molecules. The molecular formula is C14H30O2 with an average mass of 230.387 Da .


Molecular Structure Analysis

The molecular structure of “1,1-Dimethoxy-2-methylundecane” consists of 14 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms . The InChI Key is NJXYRZMLVYMJHM-UHFFFAOYSA-N.

Scientific Research Applications

1. Use in Chromatographic Analysis

1,1-Dimethoxy-2-methylundecane has been studied in the context of chromatography. For instance, a research paper by McLellan and Thornalley (1992) discussed the use of related dimethoxy compounds in liquid chromatographic fluorimetric assays for chemical and biological systems. The study highlighted the synthesis of compounds like 6,7-dimethoxy-2-methylquinoxaline, which could be used in the analysis of trace amounts of methylglyoxal, demonstrating the utility of dimethoxy compounds in precise analytical methods (McLellan & Thornalley, 1992).

2. Synthesis of Bioactive Compounds

Another significant application is the synthesis of bioactive compounds. Cameron, Deutscher, and Feutrill (1982) reported the synthesis of bostrycoidin and 8-O-methylbostrycoidin using 1,1-dimethoxyethene, a similar compound. This reaction led to the formation of dimethoxy-azaanthraquinones, vital for synthesizing these antibiotic compounds, indicating the importance of dimethoxy compounds in pharmaceutical synthesis (Cameron, Deutscher, & Feutrill, 1982).

3. Intermediate in Fine Chemistry

1,1-Dimethoxy-2-methylundecane and related compounds serve as intermediates in fine chemistry. Huang Guo-dong (2005) discussed the synthesis of 1,1-dimethoxy-2-propanone from pyruvaldehyde and methanol, showcasing the role of dimethoxy compounds as intermediates in chemical synthesis processes (Huang Guo-dong, 2005).

properties

IUPAC Name

1,1-dimethoxy-2-methylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O2/c1-5-6-7-8-9-10-11-12-13(2)14(15-3)16-4/h13-14H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXYRZMLVYMJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052395
Record name 1,1-Dimethoxy-2-methylundecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethoxy-2-methylundecane

CAS RN

68141-17-3
Record name 1,1-Dimethoxy-2-methylundecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68141-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecane, 1,1-dimethoxy-2-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecane, 1,1-dimethoxy-2-methyl-
Source EPA Chemicals under the TSCA
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Record name 1,1-Dimethoxy-2-methylundecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethoxy-2-methylundecane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
AM Api a,∗, D. Belsito b, D. Botelho a, D. Browne a, M. Bruze c, GA Burton Jr. d, J. Buschmann e, ML Dagli f, M. Date a, W. Dekant g, C. Deodhar a, M. Francis a, AD Fryer h, K. Joshi a, S…
S Rahman, G Jan, FG Jan, HU Rahim - Oxidative Medicine and …, 2022 - hindawi.com
Plants are a significant source for the development of new phytomedicines due to their great clinical benefits, efficiency, cost-effectiveness, fewer side effects, and more affordable …
Number of citations: 3 www.hindawi.com

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